

An In-depth Technical Guide to Viburnitol: Chemical Identifiers, Properties, and Biosynthesis

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Compound of Interest

Compound Name: *Viburnitol*
Cat. No.: *B1195658*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, also known by synonyms such as Quercitol and 5-Deoxyinositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is found in a variety of plant species, including oaks (*Quercus* sp.) and *Gymnema sylvestre*. As a chiral molecule, **Viburnitol** exists as different stereoisomers, with the most common being (+)-**Viburnitol** (also known as d-Quercitol) and (-)-**Viburnitol**. These stereoisomers possess distinct optical properties and may exhibit different biological activities. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and the proposed biosynthetic pathway of **Viburnitol**, with a focus on its stereoisomers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identifiers

The accurate identification of chemical compounds is crucial for scientific research and drug development. The following tables summarize the key chemical identifiers for the two primary stereoisomers of **Viburnitol**.

Table 1: Chemical Identifiers for (+)-**Viburnitol** (d-Quercitol)

Identifier	Value
CAS Number	488-73-3
PubChem CID	441437
Preferred IUPAC Name	(1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol
Other Names	d-Quercitol, (+)-Quercitol, Proto-quercitol, Acorn sugar, 2-Deoxy-D-chiro-inositol
Molecular Formula	C ₆ H ₁₂ O ₅
InChI	InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
InChIKey	IMPKVMRTXBRHRB-MBMOQRBOSA-N
Canonical SMILES	C1--INVALID-LINK--O)O)O">C@HO
UNII	M8H1D7SDLM

Table 2: Chemical Identifiers for (-)-Viburnitol

Identifier	Value
CAS Number	488-76-6
Other Names	L-Viburnitol, (-)-vibo-Quercitol, laevo-viburnitol, 1-D-3-Deoxy-myo-inositol
Molecular Formula	C ₆ H ₁₂ O ₅
InChI	InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1
InChIKey	IMPKVMRTXBRHRB-FQJSGBEDSA-N
Canonical SMILES	C1--INVALID-LINK--O)O)O">C@@HO

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. The table below outlines the known properties of the stereoisomers of Viburnopol.

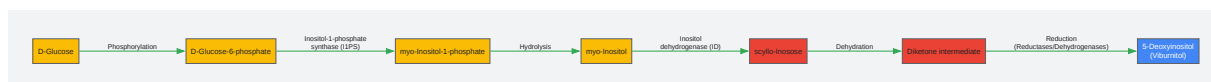
Table 3: Physicochemical Properties of **Viburnitol** Stereoisomers

Property	(+)-Viburnitol (d-Quercitol)	(-)-Viburnitol
Molecular Weight	164.16 g/mol	164.16 g/mol
Appearance	White crystalline solid	-
Melting Point	234-235 °C	180-181 °C
Boiling Point	-	293.6±40.0 °C (Predicted)
Solubility	Soluble in water; slightly soluble in hot alcohol; practically insoluble in cold alcohol and ether.[1]	-
Optical Rotation [α] _D	+24° to +26°	-
Density	-	1.796±0.06 g/cm ³ (Predicted)

Note: Data for (-)-**Viburnitol** is limited in the available literature.

Biosynthesis of 5-Deoxyinositol (Quercitol)

The proposed biosynthetic pathway of 5-Deoxyinositol (a synonym for **Viburnitol**) begins with D-glucose.[2] The pathway involves several enzymatic steps to first form myo-inositol, which is then converted to 5-Deoxyinositol.



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Caption: Proposed biosynthesis of 5-Deoxyinositol (**Viburnitol**) from D-Glucose.

Experimental Protocols

Detailed, standardized experimental protocols for the extraction and synthesis of **Viburnitol** are not extensively documented in readily available scientific literature.

- **Extraction:** **Viburnitol** is a naturally occurring compound found in plants like *Quercus* species (acorns) and *Gymnema sylvestre*.^[2] General methods for the extraction of polar compounds from plant materials would likely be applicable. These would typically involve the collection and drying of the plant material, followed by extraction with a polar solvent such as water or ethanol. Further purification would likely involve chromatographic techniques to isolate **Viburnitol** from other plant constituents. However, a specific, step-by-step protocol for the high-yield extraction of **Viburnitol** is not well-established in the literature.
- **Synthesis:** The chemical synthesis of specific stereoisomers of inositols and their derivatives is a complex process. While there are reports on the synthesis of various inositol stereoisomers from starting materials like myo-inositol, a detailed, reproducible protocol for the specific synthesis of (+)-**Viburnitol** or (-)-**Viburnitol** is not readily available.

Signaling Pathways and Biological Activity

The biological activity and the specific signaling pathways in which **Viburnitol** is involved are areas of ongoing research.

- **Biological Activity:** Some studies have suggested that compounds like (+)-Quercitol possess antioxidant properties.^[3] (-)-vibo-Quercitol has been noted for its potential utility in studies related to osmotic potential changes in response to drought in *Quercus* species. At present,

there is limited information on the specific pharmacological activities of **Viburnitol** in the context of drug development.

- **Signaling Pathways:** There is a lack of specific information in the scientific literature detailing the interaction of **Viburnitol** with cellular signaling pathways. Further research is required to elucidate the mechanism of action of **Viburnitol** and to identify its potential molecular targets.

Conclusion and Future Directions

Viburnitol and its stereoisomers are natural products with well-defined chemical structures. This guide provides a summary of their chemical identifiers and physicochemical properties, which are essential for any research or development activities. The proposed biosynthetic pathway offers insights into its natural production. However, there are significant knowledge gaps regarding detailed experimental protocols for its extraction and synthesis, as well as its specific biological activities and interactions with cellular signaling pathways. For drug development professionals, **Viburnitol** represents a potential starting point for the design of novel therapeutics, but further fundamental research is required to unlock its full potential. Future research should focus on developing standardized extraction and synthesis protocols, and on conducting comprehensive studies to elucidate its mechanism of action and pharmacological profile.

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References

- 1. A review of the possible mechanisms of action of tocotrienol - a potential antiosteoporotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerating Drug Discovery and Development with In Vitro Models [visikol.com]
- 3. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

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